Alamandine

RAS pharmacology GPCR signaling receptor selectivity

Alamandine is an endogenous heptapeptide (Ala-Arg-Val-Tyr-Ile-His-Pro) of the renin-angiotensin system (RAS) protective arm, circulating in human blood with a molecular weight of 855.00 g/mol and the molecular formula C40H62N12O9. It is generated by ACE2-dependent catalytic hydrolysis of angiotensin A or by decarboxylation of the aspartate residue of angiotensin-(1–7).

Molecular Formula C40H62N12O9
Molecular Weight 855.0 g/mol
Cat. No. B1532146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlamandine
SynonymsAla-Arg-Val-Tyr-Ile-His-Pro
alamandine
Molecular FormulaC40H62N12O9
Molecular Weight855.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N
InChIInChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyQVMYBFKDLPBYSO-GIGALADGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alamandine for Research Procurement: Baseline Characteristics and Structural Identity


Alamandine is an endogenous heptapeptide (Ala-Arg-Val-Tyr-Ile-His-Pro) of the renin-angiotensin system (RAS) protective arm, circulating in human blood with a molecular weight of 855.00 g/mol and the molecular formula C40H62N12O9 [1]. It is generated by ACE2-dependent catalytic hydrolysis of angiotensin A or by decarboxylation of the aspartate residue of angiotensin-(1–7) [1]. Unlike angiotensin-(1–7) which signals primarily through the Mas receptor, alamandine acts as an endogenous ligand of the Mas-related G protein-coupled receptor type D (MrgD) [2]. This distinct receptor selectivity underlies the functional divergence between these otherwise structurally related heptapeptides and defines alamandine's specific pharmacodynamic identity.

Alamandine vs. Angiotensin-(1–7): Why Generic Substitution Fails in Experimental Design


Generic substitution of alamandine with angiotensin-(1–7) fails due to fundamentally distinct receptor pharmacology and divergent pharmacodynamic profiles. While both heptapeptides produce vasodilation and antihypertensive effects, alamandine acts through MrgD and its effects are blocked by D-Pro7-Ang-(1–7) and PD123319 but not by the Mas antagonist A-779 [1]. In contrast, angiotensin-(1–7) signals primarily through Mas and its effects are blocked by A-779 [1]. Alamandine exhibits a bell-shaped dose-response curve with a lower EC50 for cAMP elevation compared to angiotensin-(1–7), reflecting distinct intracellular signaling kinetics [2]. In central cardiovascular regulation, alamandine produces differential regional effects that angiotensin-(1–7) does not replicate—including increased blood pressure and sympathetic outflow when microinjected into the paraventricular nucleus [3]. These pharmacological distinctions preclude simple interchangeability and mandate compound-specific procurement for studies requiring MrgD-specific signaling or tissues where Mas-independent vasoactive responses are critical.

Alamandine Comparative Pharmacology: Quantitative Evidence for Scientific Selection


Alamandine Receptor Selectivity: MrgD vs. Mas Receptor Pharmacological Fingerprint

Alamandine signals through MrgD with distinct antagonist blockade profile relative to angiotensin-(1–7). Binding of alamandine to MrgD is blocked by D-Pro7-Ang-(1–7), β-alanine, and PD123319, but not by the selective Mas antagonist A-779 [1]. In functional cardiovascular assays, microinjection of A-779 blunted angiotensin-(1–7) hypotensive effects but did not block the hypotensive effect of alamandine in both Sham and 2K1C hypertensive rats [2].

RAS pharmacology GPCR signaling receptor selectivity

Alamandine Dose-Response and cAMP Signaling Kinetics Relative to Angiotensin-(1–7)

Alamandine exhibits a distinct dose-response profile for cAMP elevation compared to angiotensin-(1–7), characterized by a bell-shaped curve and lower EC50. Dose-response curves generated with Ang-(1–7) and alamandine significantly differed from each other, with a much lower EC50 and a bell-shape curve for alamandine [1]. This difference was attributed to Gαi involvement at higher alamandine concentrations, supported by in silico modeling and electrostatic potential calculations [1].

cAMP signaling dose-response endothelial function

Alamandine Central Cardiovascular Effects: Regional Divergence from Angiotensin-(1–7)

In the caudal ventrolateral medulla (CVLM), alamandine and angiotensin-(1–7) produced similar hypotensive effects in normotensive rats. However, in 2K1C hypertensive rats, the MAP response to the highest dose of alamandine (140 pmol) was similar to saline, whereas angiotensin-(1–7) maintained its hypotensive effect [1]. Conversely, in the paraventricular nucleus (PVN), alamandine increased mean arterial pressure and renal sympathetic nerve activity in both WKY rats and SHRs, with more pronounced effects in SHRs [2]—an effect not observed with angiotensin-(1–7).

central cardiovascular regulation neuropharmacology hypertension

Alamandine Antihypertensive Efficacy: Acute vs. Chronic In Vivo Hemodynamic Data

Systemic administration of alamandine produces both acute and sustained hemodynamic effects. Intravenous injection of alamandine in anesthetized Sprague-Dawley rats reduced blood pressure from 91.5 ± 3.4 mmHg to 77.6 ± 3.1 mmHg (p<0.05), with effects beginning at 10–15 minutes, peaking at 45–60 minutes, and returning to baseline within 120 minutes [1]. In chronic infusion studies, alamandine attenuated angiotensin II-induced hypertension, reducing pressor response from 115.9 ± 4.7 mmHg to 90.1 ± 3.2 mmHg (p<0.05) [1]. Additionally, subcutaneous alamandine infusion for 6 weeks in spontaneously hypertensive rats ameliorated hypertension and improved left ventricular function [2].

in vivo pharmacology hemodynamics hypertension

Alamandine Antifibrotic Efficacy: In Vivo Organ Protection Relative to Positive Control

In a bleomycin-induced pulmonary fibrosis model, alamandine treatment prevented fibrosis to a degree comparable to the clinically approved antifibrotic agent pirfenidone. In vivo experiments in C57BL/6 mice revealed that alamandine treatment prevented BLM-induced pulmonary fibrosis, with findings similar to those reported for pirfenidone [1]. The antifibrotic effect was mediated via MrgD receptor activation, attenuation of oxidative injury, and induction of autophagy [1]. In a separate model, alamandine alleviated cardiac dysfunction and attenuated cardiac fibrosis in myocardial infarction-induced heart failure mice via inhibition of oxidative stress [2].

antifibrotic therapy pulmonary fibrosis oxidative stress

Alamandine Procurement: Best-Fit Research and Industrial Application Scenarios


Cardiovascular Pharmacology: MrgD-Mediated Vasodilation and Antihypertensive Studies

Alamandine is indicated for in vivo cardiovascular research requiring MrgD-specific vasodilation and blood pressure modulation without Mas receptor cross-reactivity. Acute intravenous administration in rat models reduces mean arterial pressure by approximately 15% from baseline, with effects peaking at 45–60 minutes post-injection [1]. Chronic co-administration with angiotensin II attenuates pressor responses by approximately 22%, and 6-week subcutaneous infusion in spontaneously hypertensive rats ameliorates hypertension and improves left ventricular function [1][2]. The compound's distinct receptor pharmacology—blocked by D-Pro7-Ang-(1–7) and PD123319 but not by the Mas antagonist A-779—enables clean dissection of MrgD-dependent pathways from Mas-mediated effects [3].

Anti-Fibrotic Research: Pulmonary, Cardiac, and Hepatic Fibrosis Models

Alamandine is a validated tool for preclinical fibrosis research across multiple organ systems. In bleomycin-induced pulmonary fibrosis, alamandine prevents fibrosis to an efficacy level comparable to pirfenidone via MrgD receptor-mediated attenuation of oxidative injury and autophagy induction [4]. In myocardial infarction models, alamandine alleviates cardiac dysfunction and reduces collagen deposition and fibrosis biomarkers via oxidative stress inhibition [5]. The compound also demonstrates efficacy in carbon tetrachloride-induced hepatic fibrosis models through regulation of NOX4-dependent ROS and autophagy [6]. These cross-organ antifibrotic effects position alamandine as a versatile reference compound for fibrosis mechanism studies.

Central Nervous System RAS Research: Region-Specific Cardiovascular Regulation

Alamandine exhibits unique region-specific central cardiovascular effects that are not replicated by angiotensin-(1–7), making it essential for neuropharmacological studies of RAS in the brain. In the paraventricular nucleus, alamandine microinjection increases mean arterial pressure and renal sympathetic nerve activity via MrgD and the cAMP-PKA pathway, with more pronounced effects in spontaneously hypertensive rats than in normotensive controls [7]. In contrast, in the caudal ventrolateral medulla of 2K1C hypertensive rats, alamandine loses its hypotensive effect at higher doses, whereas angiotensin-(1–7) maintains efficacy [8]. This regional divergence provides a unique pharmacological tool for mapping brain RAS circuitry in normotensive and hypertensive states.

Macrophage Inflammation and Heteromerization Studies

Alamandine enables investigation of MasR-MrgDR heteromerization and its functional consequences in human macrophages. In LPS-activated human THP-1 macrophages, alamandine decreases IL-6 secretion through a mechanism dependent on MasR-MrgDR interaction, as this effect is prevented by MasR blockade and MasR downregulation [9]. Alamandine promotes Akt and ERK1/2 activation only in cells expressing MasR-MrgDR heteromers, and its antiproliferative effect requires heteromer expression [9]. These properties make alamandine a valuable probe for studying GPCR heteromerization biology and anti-inflammatory signaling in the context of the protective RAS axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alamandine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.